molecular formula C9H4ClF3 B2495013 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene CAS No. 148258-94-0

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B2495013
CAS No.: 148258-94-0
M. Wt: 204.58
InChI Key: TVUXESVWDWTCRL-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to the benzene ring

Scientific Research Applications

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-iodobenzene and trifluoromethylacetylene.

    Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.

Comparison with Similar Compounds

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene can be compared with other similar compounds:

    1-Chloro-2-ethynylbenzene: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

    1-Ethynyl-2-(trifluoromethyl)benzene: This compound lacks the chloro group, which can affect its reactivity in substitution reactions.

    1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the ethynyl group, which can influence its reactivity in addition and coupling reactions.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUXESVWDWTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the intermediate from step A (2.7 g, 10 mmol) in 10:1 MeOH:H2O (60 mL) was added potassium carbonate (2.76 g, 20 mmol). The reaction was stirred at room temperature for 15 minutes after which the mixture was poured into a pH 7-phosphate buffer and extracted with methylene chloride (3×). The combined organic layers were then dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting oil was used without further purification. 1H NMR (CDCl3, 500 MHz): 7.8 (d, J=1.9 Hz, 1H), 7.5 (m, 2H), 3.48 (s, 1H).
Name
intermediate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
7-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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